molecular formula C20H34O5 B12369825 (Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

Cat. No.: B12369825
M. Wt: 358.5 g/mol
InChI Key: VKTIONYPMSCHQI-YFUTVRNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,14-Dihydro-15-keto-PGF2 is a metabolite of prostaglandin F2α, which is a member of the prostaglandin family. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. 13,14-Dihydro-15-keto-PGF2 is formed by the oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F2α . This compound is significant in various physiological processes, including the regulation of inflammation, smooth muscle function, and reproductive processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,14-Dihydro-15-keto-PGF2 typically involves the hydrogenation of prostaglandin F2α. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The oxidation of the 15-hydroxy group to a keto group can be achieved using oxidizing agents like Jones reagent (chromic acid in sulfuric acid) or pyridinium chlorochromate (PCC) .

Industrial Production Methods

Industrial production of 13,14-Dihydro-15-keto-PGF2 follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and oxidation. The use of high-pressure hydrogenation reactors and large-scale oxidizing agents ensures the production of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

13,14-Dihydro-15-keto-PGF2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include more oxidized or reduced forms of the compound, as well as substituted derivatives that can have different biological activities .

Scientific Research Applications

13,14-Dihydro-15-keto-PGF2 has several scientific research applications:

Mechanism of Action

13,14-Dihydro-15-keto-PGF2 exerts its effects by interacting with specific prostaglandin receptors on cell surfaces. These interactions trigger intracellular signaling pathways that lead to various physiological responses. The compound primarily targets the prostaglandin F receptor (FP), which is involved in the regulation of smooth muscle contraction, inflammation, and reproductive processes .

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin F2α: The parent compound from which 13,14-Dihydro-15-keto-PGF2 is derived.

    13,14-Dihydro-15-keto-PGE2: Another metabolite with similar structural features but different biological activities.

    11β-13,14-Dihydro-15-keto Prostaglandin F2α: A related compound with slight structural variations

Uniqueness

13,14-Dihydro-15-keto-PGF2 is unique due to its specific formation pathway and its role as a stable metabolite of prostaglandin F2α. Its stability and longer half-life in circulation make it a valuable marker for studying prostaglandin activity and metabolism .

Properties

Molecular Formula

C20H34O5

Molecular Weight

358.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1/i5D2,8D2

InChI Key

VKTIONYPMSCHQI-YFUTVRNWSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCCCC)O)O

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

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